molecular formula C23H19ClN2O2 B11462833 N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide

N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide

Cat. No.: B11462833
M. Wt: 390.9 g/mol
InChI Key: FOXQJUSQROOPBQ-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide is a complex organic compound that features a benzoxazole ring, a chlorinated phenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.

    Amidation: The final step involves the formation of the benzamide moiety by reacting the chlorinated benzoxazole derivative with 2-methylbenzoic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods to optimize reaction conditions and yields would be essential.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide can undergo various chemical reactions:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The benzoxazole ring can be subjected to oxidation or reduction under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Substitution: Formation of substituted benzoxazole derivatives.

    Oxidation: Formation of oxidized benzoxazole derivatives.

    Reduction: Formation of reduced benzoxazole derivatives.

    Hydrolysis: Formation of 2-methylbenzoic acid and the corresponding amine.

Scientific Research Applications

N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide depends on its specific application:

    Biological Systems: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. The benzoxazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity.

    Materials Science: The compound’s electronic properties can be exploited in the design of materials with specific conductive or luminescent properties.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: Similar in having a chlorinated ring structure but differs in its phosphorus content and applications.

    2-Chloro-N,N-dimethylethylamine: Shares the chlorinated phenyl group but has a different functional group (amine vs. amide).

Properties

Molecular Formula

C23H19ClN2O2

Molecular Weight

390.9 g/mol

IUPAC Name

N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide

InChI

InChI=1S/C23H19ClN2O2/c1-13-10-15(3)21-20(11-13)26-23(28-21)16-8-9-18(24)19(12-16)25-22(27)17-7-5-4-6-14(17)2/h4-12H,1-3H3,(H,25,27)

InChI Key

FOXQJUSQROOPBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C3=NC4=CC(=CC(=C4O3)C)C)Cl

Origin of Product

United States

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